3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H14F2N4O and its molecular weight is 328.323. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
Research has explored the functionalization reactions of related pyrazole derivatives, highlighting methodologies for synthesizing various pyrazole-based compounds with potential applications in medicinal chemistry and materials science. For instance, the experimental and theoretical studies on the reactions of pyrazole carboxylic acid derivatives have led to the synthesis of novel compounds through specific reactions, including the formation of imidazo[4,5-b] pyridine derivatives (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Imaging Applications
Some compounds structurally related to 3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide have been synthesized for imaging applications, such as PET agents for cancer imaging. The synthesis of difluoro-N-(pyrazolo[3,4-b]pyridine-5-yl)-benzamides has been explored, showing potential as PET agents for imaging specific mutations in cancers (Min Wang, Mingzhang Gao, K. Miller, Q. Zheng, 2013).
Photophysical Properties
Studies on benzamides incorporating pyrazine moieties have revealed their luminescent properties, suggesting their use in biological and organic materials applications. The synthesis of benzamides and their conversion into difluoroboronated complexes have been investigated, showing their potential as novel blue fluorophores due to their photophysical properties (M. Yamaji et al., 2017).
Supramolecular Structures
The formation of supramolecular structures through hydrogen bonding and weak intermolecular interactions has been a significant area of research. Tetrafluoroterephthalic acid, when combined with N-containing heterocycles, forms novel crystals, showcasing the importance of hydrogen bonding and C–H⋯F interactions in assembling molecules into complex structures (Lei Wang et al., 2014).
Mechanism of Action
Target of Action
It is suggested that it may have a role in the treatment of depression . Depression is commonly associated with the malfunction of noradrenergic, dopaminergic, and serotonergic systems . Therefore, it’s plausible that this compound may interact with these neurotransmitter systems.
Mode of Action
The exact mode of action of this compound is currently unknown. It could potentially influence the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Biochemical Pathways
Considering its potential antidepressant properties, it may be involved in modulating the biochemical pathways related to the synthesis, release, and reuptake of monoamine neurotransmitters .
Result of Action
Given its potential role in treating depression, it may help alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .
Properties
IUPAC Name |
3,4-difluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-14-2-1-13(11-15(14)19)17(24)21-8-10-23-9-5-16(22-23)12-3-6-20-7-4-12/h1-7,9,11H,8,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSVVUYVBLXQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.